Substitution Pattern: Tetramethoxy vs. Trimethoxy Topology
The target compound bears four methoxy groups at positions 3, 3', 5', and 6 on the biphenyl scaffold – a substitution pattern structurally distinct from the commercially dominant MeOSPhos (2',4',6'-trimethoxy, CAS 1000171-05-0, MW 440.55) . While MeOSPhos places three methoxy groups exclusively on the lower (pendant) aryl ring, the target compound distributes methoxy groups across both rings (position 3 on the P-bearing ring; positions 3', 5', and 6 on the pendant ring). This topological difference alters the orientation of the pendant aryl ring relative to the metal center and modifies the local steric environment around phosphorus. In the Diebolt-Nolan quantitative framework, methoxy-substituted Buchwald ligands show systematically lower %Vbur than unsubstituted CyJohnPhos (35.0% for CyJohnPhos vs. 32.6% for SPhos vs. 33.4% for XPhos in [IrCl(CO)₂(L)]), and each substitution pattern produces a distinct buried volume fingerprint [1]. The target compound's unique 3,3',5',6-tetramethoxy pattern is expected to produce a %Vbur value not interpolable from existing SPhos or MeOSPhos data.
| Evidence Dimension | Substitution pattern (number and ring-position of methoxy groups) |
|---|---|
| Target Compound Data | Four methoxy groups at positions 3, 3', 5', 6 on the biphenyl scaffold; MW 470.58; CAS 1262046-31-0 |
| Comparator Or Baseline | MeOSPhos (three methoxy groups at 2',4',6'; MW 440.55; CAS 1000171-05-0); SPhos (two methoxy groups at 2',6'; MW 410.53; CAS 657408-07-6); CyJohnPhos (zero methoxy groups; MW 350.48; CAS 247940-06-3) |
| Quantified Difference | +1 methoxy vs. MeOSPhos; +2 vs. SPhos; +4 vs. CyJohnPhos. Substitution topology (3,3',5',6) differs from the 2',4',6' pattern of MeOSPhos. |
| Conditions | Structural comparison based on IUPAC nomenclature and vendor-reported molecular formulas from ChemScene, Sigma-Aldrich, and Bidepharm catalogs |
Why This Matters
For procurement in ligand screening campaigns, the distinct substitution topology means this ligand samples a unique region of steric/electronic parameter space not covered by standard Buchwald ligand kits, potentially enabling reactivity not accessible with MeOSPhos or SPhos.
- [1] Diebolt, O.; Fortman, G. C.; Clavier, H.; Slawin, A. M. Z.; Escudero-Adán, E. C.; Benet-Buchholz, J.; Nolan, S. P. Organometallics 2011, 30, 1668–1676. Table 7: %Vbur data for Buchwald ligands 2a–2d. View Source
